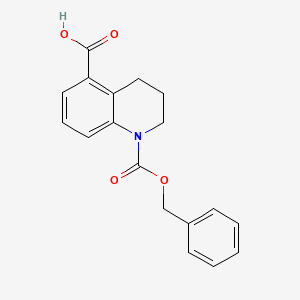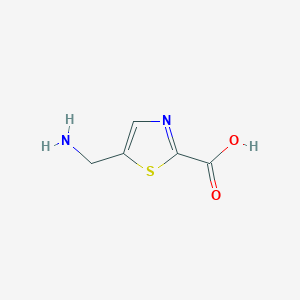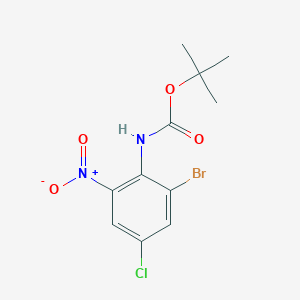![molecular formula C9H13Cl2NO2S B15306377 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methyl]benzene-1-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.
3-[(Dimethylamino)methyl]benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
Propriétés
Formule moléculaire |
C9H13Cl2NO2S |
|---|---|
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H |
Clé InChI |
HHQBYPNGLHDDQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


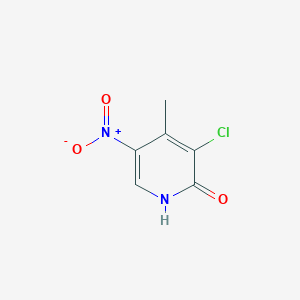
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)




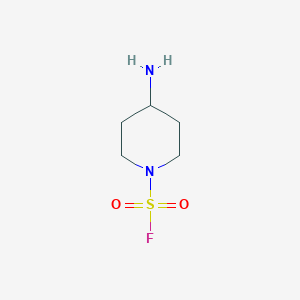


![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
